2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide
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Description
This compound is a novel derivative of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide . It has been synthesized and evaluated for its urease inhibitor activities . The compound has shown high activity against the enzyme urease, which is essential for the survival of Helicobacter pylori, a bacterium that causes gastrointestinal infection .
Synthesis Analysis
The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process yields high isolated yields .Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitory activity, indicating that it interacts with the enzyme urease . The exact chemical reactions involved in this interaction would require further study.Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenacylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c13-11-15-16-12(20-11)19-7-10(18)14-6-9(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,15)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYALADZIFARSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CSC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148615 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339061-03-9 |
Source
|
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339061-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801148615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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